4-iodo-1H-indazol-3-amine
Overview
Description
4-iodo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 1H-Indazoles : A silver(I)-mediated intramolecular oxidative C–H amination method enables the construction of assorted 1H-indazoles, which are widely applicable in medicinal chemistry. This approach is efficient for synthesizing a variety of 3-substituted indazoles, a category to which 4-iodo-1H-indazol-3-amine belongs (Park et al., 2021).
- Facile Access to 1H-Indazoles : Iodobenzene-catalyzed intramolecular C–H amination under mild, transition-metal-free conditions enables the synthesis of N-aryl-substituted 1H-indazole and derivatives, including this compound (Kashiwa et al., 2014).
- Nucleophilic Substitution : Nucleophilic substitution reactions with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles under microwave conditions yield a diverse set of 2-substituted 1H-indazolones, demonstrating the synthetic utility of these indazoles (Donald et al., 2010).
- Synthesis of 3-Indazolecarboxylic Esters and Amides : A straightforward procedure for the preparation of 1H-indazole-3-carboxylic acid esters and amides, involving Pd-catalyzed carbonylations of functionalized 3-iodoindazoles, including this compound (Buchstaller et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-iodo-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction results in the inhibition of the enzyme, thereby disrupting the signal transduction cascades it mediates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis. By inhibiting this pathway, this compound can affect cell proliferation and survival .
Pharmacokinetics
It has been suggested that the introduction of certain groups, such as piperazine, can efficiently alter the pharmacokinetic parameters of drugs . This alteration can modulate the acid-base equilibrium constants and lipid-water partition coefficients, and form intramolecular hydrogen and ionic bonds, thus improving the water solubility, alkalinity, and biological activity of compounds .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . It also showed great selectivity for normal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the target enzyme . Additionally, the presence of other molecules in the environment can also affect the compound’s action. For example, the presence of certain ions or solvents can influence the compound’s solubility and stability .
Biochemical Analysis
Biochemical Properties
4-Iodo-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. For example, this compound has been found to interact with proteins involved in cell cycle regulation, leading to the modulation of cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, which can lead to the suppression of signaling pathways that promote cell survival and proliferation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the adverse effects of this compound outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may contribute to its cytotoxic effects. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria is associated with the induction of apoptosis through the disruption of mitochondrial membrane potential .
Properties
IUPAC Name |
4-iodo-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQIVIYSUJXCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398859 | |
Record name | 4-iodo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599191-73-8 | |
Record name | 4-iodo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-iodo-1H-indazol-3-amine in the synthesis of Linifanib?
A: this compound serves as a crucial building block in the synthesis of Linifanib []. This compound is synthesized from 2,6-difluorobenzonitrile and undergoes a Suzuki cross-coupling reaction with another key intermediate, 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, to yield the final product, Linifanib. The iodine atom in its structure plays a vital role in facilitating the Suzuki coupling reaction. This synthetic route offers several advantages, including cost-effectiveness, operational simplicity, and shorter reaction times, making it suitable for industrial-scale production of Linifanib [].
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